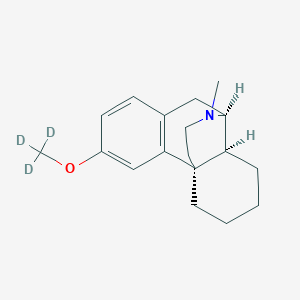
Dextromethorphan O-Trideuteromethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextromethorphan O-Trideuteromethyl is a deuterated analog of dextromethorphan, a well-known antitussive (cough suppressant) drug. The compound is chemically represented as C18H25NO with a molecular weight of 271.4 g/mol . The incorporation of deuterium atoms into the molecular structure of dextromethorphan enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dextromethorphan O-Trideuteromethyl involves the selective O-methylation of dextromethorphan intermediates. One common method includes the reaction of (+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan with trideuteromethyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dextromethorphan O-Trideuteromethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextromethorphan N-oxide.
Reduction: Reduction reactions can convert the compound back to its parent form, dextromethorphan.
Substitution: The trideuteromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Dextromethorphan N-oxide.
Reduction: Dextromethorphan.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dextromethorphan O-Trideuteromethyl has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in metabolic studies to understand the biotransformation of dextromethorphan and its analogs.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated dextromethorphan.
Industry: Utilized in the development of deuterated drugs with enhanced stability and efficacy
Mechanism of Action
Dextromethorphan O-Trideuteromethyl exerts its effects primarily through its action on the central nervous system. It acts as a low-affinity uncompetitive antagonist of the NMDA receptor and a sigma-1 receptor agonist . Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antitussive and potential antidepressant effects . The incorporation of deuterium atoms enhances the metabolic stability of the compound, leading to prolonged action and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Dextromethorphan: The non-deuterated parent compound with similar pharmacological effects but lower metabolic stability.
Dextrorphan: The active metabolite of dextromethorphan with similar receptor activity.
Levomethorphan: The levorotatory isomer of dextromethorphan with opioid activity.
Uniqueness
Dextromethorphan O-Trideuteromethyl stands out due to its enhanced metabolic stability and altered pharmacokinetic profile. The presence of deuterium atoms reduces the rate of metabolic degradation, leading to prolonged therapeutic effects and potentially lower dosages required for efficacy .
Properties
Molecular Formula |
C18H25NO |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i2D3 |
InChI Key |
MKXZASYAUGDDCJ-BFANUQHESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















